Technical Monograph: 2,2-Dimethyl-3-(phenylmethoxy)propanoic Acid as a Strategic Synthon
Technical Monograph: 2,2-Dimethyl-3-(phenylmethoxy)propanoic Acid as a Strategic Synthon
Executive Summary
2,2-Dimethyl-3-(phenylmethoxy)propanoic acid (CAS: 36881-14-8), often referred to as 3-(benzyloxy)-2,2-dimethylpropionic acid , represents a critical structural motif in modern medicinal chemistry. It serves as a robust, lipophilic linker and a protected form of hydroxypivalic acid. Its gem-dimethyl substitution pattern exploits the Thorpe-Ingold effect to restrict conformational freedom, thereby enhancing the binding affinity of peptidomimetics and increasing metabolic stability against proteolytic cleavage. This guide details its synthesis, physicochemical properties, and application in drug development.[1]
Part 1: Chemical Identity & Physicochemical Properties[2]
The compound features a propanoic acid backbone sterically hindered by two methyl groups at the
| Property | Data |
| IUPAC Name | 3-(Benzyloxy)-2,2-dimethylpropanoic acid |
| Common Synonyms | 2,2-Dimethyl-3-(phenylmethoxy)propanoic acid; O-Benzylhydroxypivalic acid |
| CAS Registry Number | 36881-14-8 |
| Molecular Formula | |
| Molecular Weight | 208.25 g/mol |
| Physical State | White to off-white solid |
| Melting Point | 79–88 °C (Typical range for pure solid) |
| pKa (Predicted) | ~4.8 (Carboxylic acid) |
| LogP (Predicted) | 2.66 |
| Solubility | Soluble in DCM, EtOAc, MeOH; Low solubility in water |
Part 2: Synthetic Pathways & Methodologies[4][5][6]
The synthesis of 2,2-dimethyl-3-(phenylmethoxy)propanoic acid typically follows two primary strategies. Method A is preferred for high-purity laboratory scale synthesis as it avoids over-oxidation side products.
Method A: The "Protection-First" Route (Recommended)
This pathway utilizes 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid) as the starting material.
Step 1: Methyl Ester Formation (Fischer Esterification) [2]
-
Reagents: Hydroxypivalic acid, MeOH,
(cat).[2] -
Conditions: Reflux, 4–6 h.
-
Purpose: Protects the carboxylic acid to prevent interference during the alkylation step.
Step 2: Williamson Ether Synthesis (Benzylation)
-
Reagents: Methyl 3-hydroxy-2,2-dimethylpropanoate, Benzyl bromide (BnBr), Sodium Hydride (NaH).
-
Solvent: DMF or THF (anhydrous).
-
Protocol:
-
Suspend NaH (1.2 eq) in dry DMF at 0°C under
. -
Add the methyl ester (1.0 eq) dropwise; stir for 30 min to form the alkoxide.
-
Add Benzyl bromide (1.1 eq) dropwise.
-
Warm to RT and stir for 12 h.
-
Quench with
, extract with EtOAc.
-
Step 3: Saponification (Hydrolysis)
-
Reagents: LiOH or NaOH (2.0 eq), THF/Water (3:1).
-
Conditions: RT, 12 h.
-
Workup: Acidify with HCl to pH 2, extract with DCM.
-
Yield: Typically 75–85% overall.
Method B: The "Oxidation" Route
Starts from cheap neopentyl glycol (2,2-dimethyl-1,3-propanediol).
-
Monobenzylation: Reaction of neopentyl glycol with 1.0 eq NaH and 1.0 eq BnBr. Statistical mixture requires chromatographic separation of mono- vs. di-benzylated products.
-
Oxidation: Jones Oxidation (
) or TEMPO/BAIB oxidation of the remaining primary alcohol to the carboxylic acid.
Mechanistic Visualization (Method A)
Caption: Step-wise synthesis via ester protection, preventing self-alkylation and ensuring high yield.
Part 3: Mechanistic Insights & Drug Discovery Applications
The Thorpe-Ingold Effect (Gem-Dimethyl Effect)
The inclusion of the gem-dimethyl group at the
-
Conformational Restriction: The bulky methyl groups restrict bond rotation, pre-organizing the molecule into a conformation closer to the bound state required by enzymes or receptors. This reduces the entropic penalty of binding ($ \Delta S_{binding} $).
-
Metabolic Stability: The steric bulk hinders the approach of hydrolytic enzymes (esterases/amidases) to the carbonyl center, significantly extending the half-life (
) of drugs containing this motif.
Strategic Synthon in Linker Design
In PROTACs (Proteolysis Targeting Chimeras) and bifunctional degraders, this molecule serves as a "stiff" linker. The benzyl group acts as a lipophilic anchor or can be removed (via hydrogenolysis,
Analytical Characterization (NMR)
Researchers should validate the structure using the following diagnostic signals.
| Nucleus | Shift ( | Multiplicity | Assignment |
| 1H NMR | 10.5–11.0 | Broad Singlet | -COOH (Carboxylic Acid) |
| 7.25–7.35 | Multiplet | Ar-H (Phenyl group) | |
| 4.55 | Singlet | ||
| 3.45 | Singlet | ||
| 1.22 | Singlet | ||
| 13C NMR | 182.5 | - | C=O (Carbonyl) |
| 138.0 | - | Ar-C (Ipso) | |
| 128.4, 127.8, 127.6 | - | Ar-C (Ortho, Meta, Para) | |
| 77.5 | - | ||
| 73.4 | - | Benzylic Carbon | |
| 43.8 | - | ||
| 22.1 | - | Methyl Carbons |
Part 4: Safety & Handling
-
Hazards: Classified as Irritant (Xi).[3] Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
-
Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.
-
Handling: Use standard PPE (nitrile gloves, safety goggles). Perform synthesis (especially the NaH step) in a fume hood to manage hydrogen gas evolution.
References
-
BenchChem. Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Technical Guide. (Analogous synthetic route validation). Link
-
Sigma-Aldrich. Product Specification: 3-(Benzyloxy)-2,2-dimethylpropanoic acid (CAS 36881-14-8).Link
-
PubChem. Compound Summary: 2,2-dimethyl-3-phenylmethoxypropanoic acid. National Library of Medicine. Link
-
Fluorochem. Safety Data Sheet & Properties: 3-(Benzyloxy)-2,2-dimethylpropanoic acid.Link
- Jung, M. E., et al.Thorpe-Ingold Effects in Cyclization Reactions. Chemical Reviews.
